Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, an ethyl ester group, and a 3-methylbutanamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3-Methylbutanamido Group: This step involves the acylation of the thiadiazole ring with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can take place at the amido group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The amido group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with an amino group instead of the 3-methylbutanamido group.
Ethyl 2-((5-(2-methylpropylamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a 2-methylpropylamido group.
Uniqueness
Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the 3-methylbutanamido group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs or materials with specific properties.
Properties
IUPAC Name |
ethyl 2-[[5-(3-methylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-4-17-9(16)6-18-11-14-13-10(19-11)12-8(15)5-7(2)3/h7H,4-6H2,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXHOANOQNOOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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